![molecular formula C10H26N2O3Si B14457330 N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine CAS No. 69465-77-6](/img/structure/B14457330.png)
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine is a chemical compound known for its unique structural properties and versatile applications. This compound features a silyl group, which is a silicon-containing functional group, making it particularly useful in various chemical and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine typically involves the reaction of 3-(dimethoxy[(propan-2-yl)oxy]silyl)propylamine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often employs continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silyl amines.
Substitution: The silyl group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring the stability of the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique properties.
Wirkmechanismus
The mechanism of action of N1-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine involves its ability to interact with various molecular targets through its silyl group. This interaction can lead to the formation of stable bonds with other molecules, enhancing the compound’s functionality. The specific pathways involved depend on the application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- 2-Propanone, 1,1-dimethoxy-
Uniqueness
N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine stands out due to its unique combination of a silyl group and an ethane-1,2-diamine backbone. This structure provides enhanced reactivity and versatility compared to other similar compounds, making it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
69465-77-6 |
|---|---|
Molekularformel |
C10H26N2O3Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
N'-[3-[dimethoxy(propan-2-yloxy)silyl]propyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H26N2O3Si/c1-10(2)15-16(13-3,14-4)9-5-7-12-8-6-11/h10,12H,5-9,11H2,1-4H3 |
InChI-Schlüssel |
SLGPRBSGZHORRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[Si](CCCNCCN)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
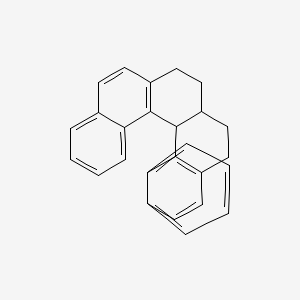
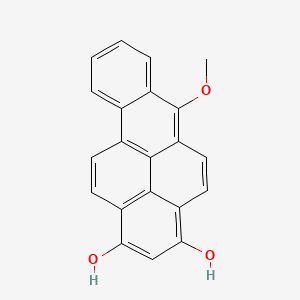


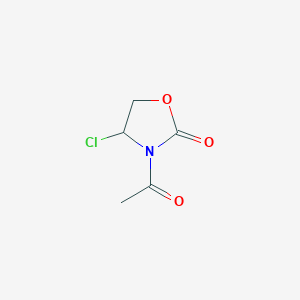
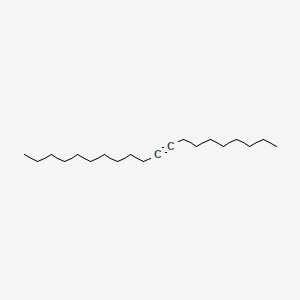
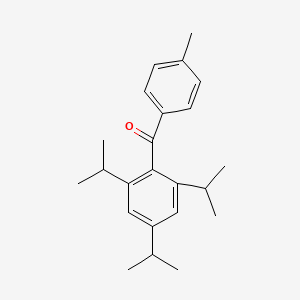
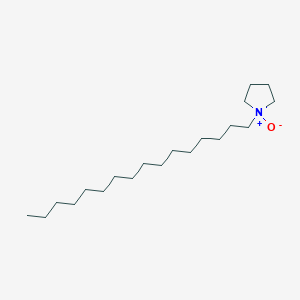
![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
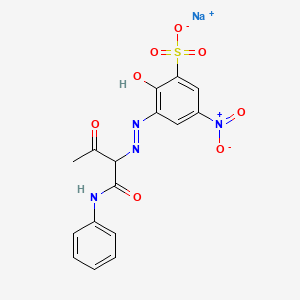
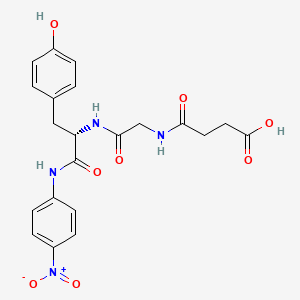
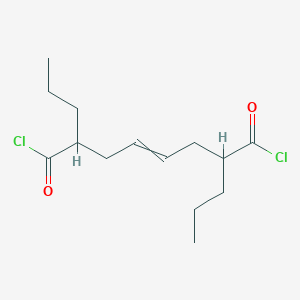
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
